molecular formula C12H25NOSi B14177290 1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine CAS No. 923560-93-4

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine

Katalognummer: B14177290
CAS-Nummer: 923560-93-4
Molekulargewicht: 227.42 g/mol
InChI-Schlüssel: GFLVGYKRQKPMOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine is an organosilicon compound characterized by the presence of cyclopentyl groups, a methoxy group, and a methylsilanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine typically involves the reaction of cyclopentylmagnesium bromide with methoxy-N-methylsilanamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding silanol or siloxane derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of various substituted silanamines.

Wissenschaftliche Forschungsanwendungen

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine has several scientific research applications:

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its unique structure allows it to participate in various chemical reactions, thereby altering the properties of the resulting products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Dimethyl-1-methoxy-N-methylsilanamine
  • 1,1-Dicyclohexyl-1-methoxy-N-methylsilanamine
  • 1,1-Diphenyl-1-methoxy-N-methylsilanamine

Uniqueness

1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in various chemical processes.

Eigenschaften

CAS-Nummer

923560-93-4

Molekularformel

C12H25NOSi

Molekulargewicht

227.42 g/mol

IUPAC-Name

N-[dicyclopentyl(methoxy)silyl]methanamine

InChI

InChI=1S/C12H25NOSi/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-13H,3-10H2,1-2H3

InChI-Schlüssel

GFLVGYKRQKPMOB-UHFFFAOYSA-N

Kanonische SMILES

CN[Si](C1CCCC1)(C2CCCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.